molecular formula C19H20O5 B4982755 2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

Cat. No.: B4982755
M. Wt: 328.4 g/mol
InChI Key: GBVZKBPHYTVZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and is a member of the family of dioxane-based compounds.

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, PBOX-15 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that PBOX-15 has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBOX-15 has also been found to have antioxidant properties. It has also been shown to induce cell death in cancer cells, while having minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBOX-15 in lab experiments is its specificity towards cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using PBOX-15 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on PBOX-15. One area of interest is in the development of more efficient synthesis methods for PBOX-15 and other dioxane-based compounds. Another area of interest is in the development of more effective drug delivery systems for PBOX-15. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of PBOX-15 involves a multistep process that utilizes various chemical reactions. The initial step involves the reaction of tert-butyl acetoacetate with malonic acid in the presence of acid catalysts to form the intermediate compound 2,4-pentanedione. This compound is then reacted with 4-(2-propyn-1-yloxy)benzaldehyde to form the key intermediate, which is then cyclized to form PBOX-15.

Scientific Research Applications

PBOX-15 has been found to have potential applications in various fields of scientific research. One of the most notable applications is in the field of cancer research. PBOX-15 has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has also been found to have anti-inflammatory properties and has been tested in various models of inflammation.

Properties

IUPAC Name

2-tert-butyl-2-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-6-11-22-14-9-7-13(8-10-14)12-15-16(20)23-19(5,18(2,3)4)24-17(15)21/h1,7-10,12H,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZKBPHYTVZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC#C)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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